Viminol hydroxybenzoate, also known as viminol-p-hydroxybenzoate, is a compound derived from viminol, an opioid analgesic developed in the 1960s. This compound was created to provide an alternative to traditional opioids, aiming to reduce the side effects commonly associated with these drugs. Viminol itself is characterized by its unique structure based on α-pyrryl-2-aminoethanol and has been shown to possess both analgesic (pain-relieving) and antitussive (cough-suppressing) properties. It is marketed under the brand name Dividol and has been utilized primarily for pain management.
Viminol hydroxybenzoate is classified as a non-narcotic analgesic. Its development was motivated by the need for effective pain relief with a lower potential for abuse and fewer side effects compared to traditional opioids. The compound is synthesized from viminol, which is itself an opioid derivative.
The synthesis of viminol hydroxybenzoate involves several steps that begin with the preparation of the parent compound, viminol. The process typically includes:
Viminol hydroxybenzoate retains the core structure of viminol while incorporating a hydroxybenzoate group. Its molecular formula can be represented as , indicating the presence of chlorine, nitrogen, and additional oxygen atoms from the hydroxybenzoate group.
Viminol hydroxybenzoate participates in various chemical reactions typical of esters and amines:
Viminol hydroxybenzoate acts primarily as a μ-opioid receptor agonist. Its mechanism involves:
Relevant data includes:
Viminol hydroxybenzoate is primarily utilized in clinical settings for:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0